Due to the presence of the Si-F bonds, DTBDF serves as a valuable precursor for the synthesis of fluorinated organosilicon compounds. These fluorinated materials possess desirable properties like high thermal and chemical stability, making them useful in various applications such as lubricants, specialty polymers, and fire retardants [PubChem, National Institutes of Health (.gov)].()
The Si-F bonds in DTBDF can be readily cleaved under specific reaction conditions, allowing it to act as a mild and selective fluorinating agent. This property makes DTBDF useful for introducing fluorine atoms into organic molecules, leading to the development of novel pharmaceuticals, agrochemicals, and electronic materials [ScienceDirect, Reade and Crich, 2007].
DTBDF can be employed as a desilylating agent for the removal of tert-butyldimethylsilyl (TBDMS) protecting groups commonly used in organic synthesis. The bulky tert-butyl groups attached to the silicon atom in DTBDF contribute to its efficient desilylation process [Journal of the American Chemical Society, Corey and Fleming, 1975].
Di-tert-butyldifluorosilane is a silicon-containing compound with the chemical formula and a CAS number of 558-63-4. It is characterized by the presence of two tert-butyl groups and two fluorine atoms attached to a silicon atom. This compound is typically encountered as a flammable liquid that can pose significant hazards, including severe skin burns and eye damage upon contact . Its reactivity and unique structure make it a valuable intermediate in various chemical processes.
Di-tert-butyldifluorosilane can be synthesized through several methods:
Di-tert-butyldifluorosilane has several applications in the field of organic synthesis and materials science:
Studies focusing on the interactions of di-tert-butyldifluorosilane with other chemical species are essential for understanding its reactivity and potential applications. Research has shown that it can effectively participate in nucleophilic substitution reactions, which are critical for synthesizing various organosilicon compounds. The reactivity profile indicates that it may also interact with biological molecules, although detailed studies are necessary to elucidate these interactions fully.
Several compounds share structural or functional similarities with di-tert-butyldifluorosilane. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Di-tert-butylsilane | Lacks fluorine; used as a precursor for other silanes | |
| Tert-butyldichlorosilane | Contains chlorine; used in similar synthetic pathways | |
| Trimethylsilane | Smaller size; widely used as a reagent in organic synthesis |
Di-tert-butyldifluorosilane's uniqueness lies in its combination of bulky tert-butyl groups and reactive fluorine atoms, which provide distinct steric and electronic properties compared to similar compounds. This makes it particularly useful in applications requiring specific reactivity or stability under various conditions.
The synthesis of Di-Tert-butyldifluorosilane through Grignard reagent-mediated reactions represents one of the most established and versatile methodologies in organosilicon chemistry. This approach leverages the fundamental principles of nucleophilic substitution at silicon centers, utilizing the high reactivity of organometallic reagents toward silicon-halogen bonds [1].
The classical route involves the reaction of dichlorosilane precursors with tert-butylmagnesium halides. The process begins with the formation of tert-butylmagnesium bromide or chloride from metallic magnesium and the corresponding tert-butyl halide in anhydrous ether solvents, typically tetrahydrofuran or diethyl ether [1]. The resulting Grignard reagent exhibits enhanced nucleophilic character due to the highly polarized carbon-magnesium bond, making it an effective nucleophile for silicon electrophiles.
The mechanism proceeds through a nucleophilic substitution pathway where the Grignard reagent attacks the electrophilic silicon center in dichlorosilane, displacing the chloride ions in a stepwise manner [2]. The reaction typically follows second-order kinetics, with the rate being dependent on both the concentration of the Grignard reagent and the dichlorosilane substrate. Kinetic studies have revealed that the substitution process is rarely stepwise, with multiple substitution being favored due to the complex nature of Grignard reagents and the relatively narrow range of activation energies for sequential substitutions [1].
Temperature control is critical for optimal yields, with reactions typically conducted at temperatures ranging from -78°C to 0°C during the initial Grignard formation, followed by warming to room temperature for the substitution reaction . The use of tetrahydrofuran as solvent has been shown to significantly accelerate the reaction compared to diethyl ether, with reaction rates being substantially faster in tetrahydrofuran due to its superior coordinating ability with magnesium centers [2].
The fluorination step to introduce the difluoro functionality can be achieved through subsequent treatment with fluorinating agents such as hydrogen fluoride or antimony trifluoride. This step requires careful control of reaction conditions to prevent over-fluorination or decomposition of the tert-butyl groups. The reaction proceeds through a halogen exchange mechanism, where the remaining chlorine atoms are replaced by fluorine under mild conditions [1].
Yield optimization studies have demonstrated that the molar ratio of Grignard reagent to dichlorosilane is crucial, with optimal results typically achieved using a slight excess of the organometallic reagent to ensure complete conversion. The reaction typically yields 70-85% of the desired di-tert-butyl intermediate, which can then be fluorinated to produce Di-Tert-butyldifluorosilane in overall yields of 60-75% [1].
Copper-based catalysis has emerged as a powerful alternative to traditional Grignard methodologies for the synthesis of organosilicon compounds, including Di-Tert-butyldifluorosilane. The catalytic approach offers several advantages, including milder reaction conditions, improved selectivity, and reduced formation of by-products [4] [5].
Copper(I) salts, particularly copper(I) iodide and copper(I) chloride, have demonstrated exceptional efficacy in promoting the alkylation of chlorosilanes with alkyl nucleophiles. The mechanism involves the formation of organocopper intermediates through transmetalation with organolithium or organomagnesium reagents, followed by nucleophilic attack on the silicon electrophile [5]. This process occurs under significantly milder conditions compared to direct Grignard reactions, typically at temperatures between 0°C and 50°C.
The catalytic cycle begins with the coordination of the copper(I) center to the organometallic reagent, forming a transient organocopper species. This intermediate exhibits enhanced nucleophilicity compared to the parent organometallic compound while maintaining excellent selectivity for silicon-halogen bonds [4]. The subsequent oxidative addition of the silicon halide to the copper center generates a copper(III) intermediate, which undergoes reductive elimination to form the carbon-silicon bond and regenerate the copper(I) catalyst.
Recent studies have demonstrated that the choice of ligand significantly influences both the reactivity and selectivity of copper-catalyzed alkylation reactions. Phosphine ligands, particularly tricyclohexylphosphine, have shown remarkable effectiveness in promoting the selective formation of di-alkylated silanes while minimizing over-alkylation [6]. The ligand environment around the copper center modulates the electronic properties of the metal, thereby influencing the rate of transmetalation and the selectivity of the subsequent substitution reaction.
The application of copper catalysis to Di-Tert-butyldifluorosilane synthesis involves a two-stage process. Initially, dichlorosilane is subjected to copper-catalyzed alkylation with tert-butyllithium or tert-butylmagnesium halides in the presence of appropriate phosphine ligands. This step typically proceeds with yields exceeding 80% and excellent selectivity for the di-substituted product [4]. The subsequent fluorination can be achieved through treatment with fluorinating agents under copper catalysis, which facilitates the halogen exchange process while preserving the integrity of the tert-butyl substituents.
The superiority of copper catalysis becomes particularly evident in the control of regioselectivity and the suppression of side reactions. Unlike traditional Grignard approaches, copper-catalyzed methods exhibit minimal formation of mono-substituted products and virtually eliminate the occurrence of silane reduction reactions [5]. This enhanced selectivity translates directly to improved yields and simplified purification procedures.
Mechanistic studies have revealed that the presence of coordinating solvents, such as tetrahydrofuran or dimethoxyethane, is essential for maintaining catalyst activity and selectivity. These solvents serve to stabilize the copper intermediates and facilitate the transmetalation process, thereby ensuring efficient turnover of the catalytic cycle [4].
The purification of Di-Tert-butyldifluorosilane presents unique challenges due to its volatility, moisture sensitivity, and tendency to undergo hydrolysis in the presence of trace amounts of water. Effective purification strategies must address these concerns while maximizing product recovery and purity [7].
Distillation remains the primary purification method for Di-Tert-butyldifluorosilane, leveraging the compound's moderate volatility (boiling point 130-132°C) and the significant boiling point differences between the desired product and potential impurities [8]. The distillation process must be conducted under rigorously anhydrous conditions using specialized equipment designed to handle moisture-sensitive organosilicon compounds.
Fractional distillation using high-efficiency packed columns has proven most effective for achieving the required purity levels. Structured packing materials, such as ceramic or metal mesh, provide superior separation efficiency compared to traditional tray columns while minimizing holdup volumes [9]. The distillation is typically conducted under reduced pressure (50-100 mmHg) to lower the operating temperature and minimize thermal decomposition of the product.
The implementation of intermediate condensers has emerged as a critical optimization strategy for improving distillation efficiency and energy utilization. These condensers allow for the selective removal of volatile impurities while maintaining optimal reflux ratios for the separation of close-boiling components [9]. The optimal configuration involves a single intermediate condenser positioned in the rectification section of the column, operating at temperatures 20-30°C above the top temperature.
Pre-purification treatments play a crucial role in improving overall yield and product quality. The use of sterically hindered phenolic compounds, such as 2,4,6-trimethylphenol, has proven effective for removing trace boron and phosphorus impurities that can interfere with subsequent processing steps [7]. These reagents form non-volatile complexes with the impurities, allowing for their removal during distillation while maintaining the integrity of the organosilicon product.
Yield optimization strategies encompass both synthetic modifications and process improvements. The implementation of continuous or semi-continuous reaction modes has demonstrated significant advantages over traditional batch processing, including improved heat management, reduced residence times, and enhanced product selectivity [1]. These approaches are particularly beneficial for large-scale production where consistent product quality and high throughput are essential.
The development of advanced analytical monitoring techniques has enabled real-time optimization of purification parameters. Gas chromatography coupled with mass spectrometry provides accurate quantification of product purity and impurity profiles, allowing for dynamic adjustment of distillation conditions to maximize recovery while maintaining specification compliance [8].
Temperature gradient optimization represents another critical factor in maximizing purification efficiency. Studies have shown that maintaining specific temperature profiles throughout the distillation column can significantly improve separation efficiency while reducing energy consumption. The optimal temperature gradient typically involves a steep temperature rise in the stripping section followed by a more gradual increase through the rectification zone [9].
The transition from laboratory-scale synthesis to industrial production of Di-Tert-butyldifluorosilane presents numerous technical and economic challenges that require innovative solutions and specialized process design considerations [10] [11].
Scale-up challenges primarily stem from the highly exothermic nature of Grignard reactions and the stringent requirements for moisture exclusion throughout the entire production process. Industrial reactors must be equipped with sophisticated heat removal systems capable of managing the substantial heat release during organometallic reagent formation and subsequent silicon alkylation reactions [1]. The implementation of internal cooling coils, jacket cooling, and reflux condensers is essential for maintaining optimal reaction temperatures and preventing thermal runaway conditions.
Raw material supply chain considerations present significant challenges for industrial production. The synthesis requires high-purity starting materials, including anhydrous dichlorosilane, metallic magnesium, and tert-butyl halides, all of which must meet stringent specifications for moisture content and impurity levels [11]. The establishment of reliable supply chains for these materials, particularly in regions with limited chemical infrastructure, requires careful vendor qualification and inventory management strategies.
Process safety considerations become paramount at industrial scale due to the inherent hazards associated with organometallic chemistry and the handling of large quantities of flammable and reactive materials. Comprehensive safety management systems must address the risks of fire, explosion, and toxic gas release through the implementation of appropriate detection systems, emergency response procedures, and containment measures [12]. The design of production facilities must incorporate multiple layers of protection, including inert atmosphere systems, automated fire suppression, and emergency venting capabilities.
Waste management and environmental compliance represent significant operational challenges for industrial production facilities. The synthesis generates substantial quantities of magnesium halide salts as by-products, which require appropriate treatment and disposal methods [1]. The development of efficient solvent recovery systems is essential for economic viability, given the large volumes of anhydrous ether solvents required for the process. Advanced distillation and purification systems capable of recovering and recycling these solvents while maintaining required purity specifications are critical for sustainable operation.
Economic optimization of industrial production requires careful consideration of capital investment, operating costs, and market dynamics. The high capital costs associated with specialized equipment for handling organosilicon compounds and maintaining anhydrous conditions must be balanced against production volume and product pricing considerations [13]. Process intensification strategies, such as the implementation of continuous reaction systems and integrated purification units, can significantly improve economic performance by reducing equipment requirements and improving overall efficiency.
Quality control and product specification compliance present unique challenges at industrial scale due to the sensitivity of Di-Tert-butyldifluorosilane to moisture and its tendency to undergo hydrolysis reactions. Comprehensive analytical programs must be implemented to monitor product purity, moisture content, and the presence of trace impurities that could affect end-use performance [12]. The development of rapid analytical methods suitable for process control applications is essential for maintaining consistent product quality while minimizing production delays.
Energy efficiency optimization has become increasingly important for industrial production economics and environmental sustainability. The implementation of heat integration strategies, including heat exchanger networks and thermal energy recovery systems, can significantly reduce overall energy consumption while improving process economics [13]. The optimization of distillation operations through advanced control systems and energy-efficient column designs represents a major opportunity for reducing operating costs and environmental impact.
The structural characterization of DI-Tert-butyldifluorosilane through X-ray crystallographic analysis reveals fundamental geometric parameters that define its molecular architecture. The silicon atom adopts a tetrahedral coordination geometry with bond angles approximating the ideal tetrahedral value of 109.5°, though slight deviations occur due to steric interactions between the bulky tert-butyl substituents [1] [2].
Silicon-Fluorine Bond Characteristics
The silicon-fluorine bonds in DI-Tert-butyldifluorosilane exhibit bond lengths in the range of 1.610-1.620 Ångströms, which are consistent with typical Si-F single bond distances reported in the literature [2] [3]. Comparative analysis with related fluorosilane compounds demonstrates that these bond lengths fall within the expected range for terminal Si-F bonds. For instance, in tetramethylsilane tetrafluoride derivatives, Si-F bond lengths of 1.6128-1.6068 Å have been observed through X-ray crystallographic studies [1].
The silicon-fluorine bond strength in DI-Tert-butyldifluorosilane is estimated at 565 ± 15 kilojoules per mole, reflecting the exceptionally strong nature of the Si-F bond, which ranks among the strongest single bonds in chemistry [2]. This bond strength contributes significantly to the thermal stability and reactivity patterns observed for this compound.
Silicon-Carbon Bond Parameters
The silicon-carbon bonds connecting the central silicon atom to the tert-butyl groups exhibit bond lengths of approximately 1.85-1.88 Ångströms, which are characteristic of Si-C single bonds in tetracoordinate silicon compounds [4]. The presence of the electronegative fluorine atoms on silicon results in a slight lengthening of these Si-C bonds compared to analogous compounds lacking fluorine substitution, reflecting the electronic influence of the fluorine substituents on the silicon center.
Nuclear magnetic resonance spectroscopy studies provide insights into the conformational behavior of DI-Tert-butyldifluorosilane in solution phase. The compound exhibits dynamic behavior characteristic of molecules containing bulky alkyl substituents, with the tert-butyl groups undergoing rotation around the Si-C bonds [5] [6].
Tert-butyl Group Rotation
Variable-temperature nuclear magnetic resonance experiments reveal that the tert-butyl groups in DI-Tert-butyldifluorosilane undergo relatively free rotation at ambient temperatures. The activation energy for tert-butyl rotation is estimated to be approximately 40-45 kilojoules per mole, which is comparable to values observed in related di-tert-butylsilane derivatives [5] [7]. This rotational freedom contributes to the compound's solution-phase dynamics and influences its reactivity patterns.
Solvent Effects on Conformation
The conformational preferences of DI-Tert-butyldifluorosilane show moderate dependence on solvent polarity. In polar solvents such as acetonitrile or dimethyl sulfoxide, the molecule adopts conformations that minimize dipole-dipole interactions, while in nonpolar solvents like hexane or toluene, van der Waals interactions become more significant in determining preferred conformations [8].
Temperature-Dependent Behavior
Low-temperature nuclear magnetic resonance studies indicate that conformational exchange processes become slower at reduced temperatures, leading to observable changes in the nuclear magnetic resonance spectrum. The coalescence temperature for tert-butyl group rotation occurs around -80°C to -100°C, depending on the specific nuclear magnetic resonance technique employed [5] [6].
The structural parameters of DI-Tert-butyldifluorosilane can be understood through comparison with analogous dialkylsilane compounds. This comparative approach reveals the specific influence of fluorine substitution on molecular geometry and electronic properties.
Halogen Substitution Effects
Comparison with di-tert-butyldichlorosilane reveals significant differences in bond parameters. The Si-Cl bonds in the dichlorosilane analog are considerably longer (approximately 2.02 Å) than the Si-F bonds in DI-Tert-butyldifluorosilane, reflecting the larger atomic radius of chlorine [9] [10] [11]. This difference in bond length contributes to distinct steric environments around the silicon center and influences the overall molecular shape.
Electronic Effects of Fluorine Substitution
The high electronegativity of fluorine (4.0 on the Pauling scale) compared to chlorine (3.0) or other halogens results in significant polarization of the Si-F bonds. This electronic effect manifests in altered chemical shift patterns in nuclear magnetic resonance spectroscopy and modified reactivity profiles compared to other halogenated analogs [12] [13].
Structural Comparison with Di-tert-butylsilane
The parent di-tert-butylsilane compound, lacking halogen substitution, exhibits Si-H bond lengths of approximately 1.48 Å, which are significantly shorter than both Si-F and Si-Cl bonds [14]. The presence of hydrogen instead of halogens results in different steric requirements and electronic distributions around the silicon center.
Density functional theory calculations provide detailed insights into the electronic structure of DI-Tert-butyldifluorosilane, complementing experimental observations with theoretical predictions of molecular properties.
Molecular Orbital Analysis
Computational studies using density functional theory methods (B3LYP/6-31G* level) predict that the highest occupied molecular orbital energy for DI-Tert-butyldifluorosilane lies at approximately -9.2 ± 0.3 electron volts, while the lowest unoccupied molecular orbital energy is estimated at -1.1 ± 0.2 electron volts [15] [16]. The resulting HOMO-LUMO gap of 8.1 ± 0.4 electron volts indicates significant electronic stability and relatively low reactivity toward electrophilic attack.
Charge Distribution Analysis
Mulliken population analysis reveals that the silicon atom carries a partial positive charge of approximately +1.45 ± 0.15, while the fluorine atoms each bear partial negative charges of -0.52 ± 0.08 [15] [17]. This charge distribution reflects the highly polar nature of the Si-F bonds and the electron-withdrawing effect of the fluorine substituents on the silicon center.
Bond Order Calculations
Wiberg bond indices computed from the density functional theory calculations indicate Si-F bond orders of 0.85 ± 0.10, confirming the predominantly single-bond character of these interactions while revealing slight contributions from ionic character [17]. The Si-C bond orders of 0.95 ± 0.08 are consistent with typical single bonds, though they show some variation depending on the specific tert-butyl group conformation.
Hybridization and Molecular Geometry
Computational analysis confirms that the silicon atom in DI-Tert-butyldifluorosilane adopts sp³ hybridization, resulting in the observed tetrahedral geometry. The calculated bond angles deviate slightly from the ideal tetrahedral angle due to steric repulsion between the bulky tert-butyl groups and the electronic effects of the fluorine substituents [15] [16].
Polarizability and Dipole Moment
The computed molecular polarizability of 28.5 ± 2.0 Ų reflects the influence of the extended tert-butyl groups on the electronic response of the molecule to external electric fields. The calculated dipole moment of 2.3 ± 0.3 Debye indicates moderate polarity, primarily arising from the polar Si-F bonds [18] [19].
Vibrational Frequency Analysis